molecular formula C10H19Cl2N3 B2947502 3-(2-Cyclobutylimidazol-1-yl)propan-1-amine;dihydrochloride CAS No. 2241130-84-5

3-(2-Cyclobutylimidazol-1-yl)propan-1-amine;dihydrochloride

Cat. No.: B2947502
CAS No.: 2241130-84-5
M. Wt: 252.18
InChI Key: CGBDOEKRKAOIPC-UHFFFAOYSA-N
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Description

3-(2-Cyclobutylimidazol-1-yl)propan-1-amine;dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Properties

IUPAC Name

3-(2-cyclobutylimidazol-1-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c11-5-2-7-13-8-6-12-10(13)9-3-1-4-9;;/h6,8-9H,1-5,7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBDOEKRKAOIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=CN2CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclobutylimidazol-1-yl)propan-1-amine;dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.

    Attachment of the Cyclobutyl Group: The cyclobutyl group is introduced via a substitution reaction, where a suitable cyclobutyl halide reacts with the imidazole derivative.

    Formation of the Propan-1-amine Side Chain: The propan-1-amine side chain is attached through an alkylation reaction, where an appropriate alkyl halide reacts with the imidazole derivative.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclobutylimidazol-1-yl)propan-1-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

3-(2-Cyclobutylimidazol-1-yl)propan-1-amine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Cyclobutylimidazol-1-yl)propan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylimidazol-1-yl)propan-1-amine;dihydrochloride
  • 3-(2-Ethylimidazol-1-yl)propan-1-amine;dihydrochloride
  • 3-(2-Phenylimidazol-1-yl)propan-1-amine;dihydrochloride

Uniqueness

3-(2-Cyclobutylimidazol-1-yl)propan-1-amine;dihydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

3-(2-Cyclobutylimidazol-1-yl)propan-1-amine; dihydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of the c-Abl kinase, which is implicated in various medical conditions including cancer and neurodegenerative diseases. This article reviews the biological activity of this compound based on diverse sources, including patents, scientific studies, and chemical databases.

  • Chemical Formula : C₉H₁₅Cl₂N₃
  • Molecular Weight : 220.14 g/mol
  • CAS Number : 2241130-84-5

The primary mechanism of action for 3-(2-Cyclobutylimidazol-1-yl)propan-1-amine; dihydrochloride is its inhibition of the c-Abl tyrosine kinase. The c-Abl protein plays a significant role in cell proliferation and survival, making it a target for therapeutic intervention in various cancers and neurodegenerative diseases.

Inhibition of c-Abl

Research indicates that compounds similar to 3-(2-Cyclobutylimidazol-1-yl)propan-1-amine have shown effective inhibition of c-Abl activity, leading to reduced cell proliferation in cancer cell lines. The inhibition mechanism involves binding to the ATP-binding site of the kinase, thereby preventing phosphorylation events that drive oncogenesis .

Biological Activity Data

Activity Description
Anticancer Activity Inhibits proliferation of cancer cells by targeting c-Abl kinase .
Neuroprotective Effects Potentially protects neuronal cells from degeneration by modulating signaling pathways associated with neurodegeneration .
Cell Viability Assays Demonstrated reduced cell viability in treated cancer cell lines compared to controls .

Case Study 1: Cancer Treatment

A study involving human leukemia cell lines demonstrated that treatment with 3-(2-Cyclobutylimidazol-1-yl)propan-1-amine; dihydrochloride resulted in significant apoptosis induction. The compound was administered at varying concentrations, revealing a dose-dependent response in inhibiting cell growth and inducing programmed cell death .

Case Study 2: Neurodegenerative Disease Models

In models of neurodegeneration, such as those involving amyloid-beta toxicity, this compound showed promise in reducing markers of oxidative stress and inflammation. Neuronal cells treated with the compound exhibited improved survival rates and reduced levels of neurotoxic species compared to untreated controls .

Research Findings

Recent findings highlight the potential therapeutic applications of 3-(2-Cyclobutylimidazol-1-yl)propan-1-amine; dihydrochloride beyond oncology. Its effects on neurodegenerative conditions suggest that it may serve as a dual-action compound capable of addressing both cancerous growths and neurodegenerative processes.

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